1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate
Description
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Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-13-3-1-11(2-4-13)17(26)27-14-5-7-25(8-6-14)16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCCMMCEHJILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClF3N2O2
- CAS Number : 1483732
- Molecular Weight : 364.78 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For example, it has been shown to affect pathways related to cancer cell proliferation.
- Receptor Modulation : It can act as a modulator of neurotransmitter receptors, affecting neurological pathways and potentially offering therapeutic benefits in psychiatric disorders.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of the compound. In vitro tests against various cancer cell lines have yielded promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BxPC-3 (Pancreatic) | 0.051 | |
| Panc-1 (Pancreatic) | 0.066 | |
| WI38 (Normal Fibroblast) | 0.36 |
These results indicate that the compound exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic index.
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems has been investigated, showing potential effects on mood and anxiety disorders. It appears to influence serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Case Studies
-
Case Study on Pancreatic Cancer :
A study conducted on pancreatic cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. The study highlighted the importance of structural features in enhancing anticancer activity, particularly the presence of trifluoromethyl groups which may enhance lipophilicity and receptor binding affinity . -
Neuropharmacological Assessment :
In another study, the compound was evaluated for its effects on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behaviors, correlating with alterations in serotonin levels, suggesting its potential as an anxiolytic agent .
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity :
-
Anticancer Properties :
- Research has demonstrated that this compound can inhibit certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a case study highlighted its effectiveness against breast cancer cells, showing significant reductions in cell viability at specific concentrations .
- Antimicrobial Activity :
Agrochemical Applications
- Pesticide Development :
- Herbicidal Activity :
Data Table: Summary of Applications
Case Studies
-
Case Study 1: Antidepressant Effects
A study involving rodent models tested various derivatives of the compound for their antidepressant potential. Results indicated that specific modifications led to enhanced efficacy compared to standard treatments, suggesting a new avenue for depression therapies . -
Case Study 2: Anticancer Efficacy
In vitro testing on MCF-7 breast cancer cells showed that the compound significantly reduced cell proliferation at concentrations of 10 µM and higher. Mechanistic studies suggested involvement of caspase activation pathways in apoptosis induction . -
Case Study 3: Agrochemical Applications
Field trials conducted on soybean crops demonstrated that applying the compound at specified dosages effectively controlled weed populations without adversely affecting crop health or yield, indicating its potential as a sustainable herbicide option .
Q & A
Q. What are the recommended synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a two-step process: (i) coupling 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with 4-piperidinol via an activating agent (e.g., EDCI or HATU), followed by (ii) esterification with 4-chlorobenzoyl chloride. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, fractional factorial designs can identify critical parameters affecting yield, while response surface methodology (RSM) refines optimal conditions .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and substituent positions. The trifluoromethyl group produces distinct NMR signals (~-60 ppm), while the ester carbonyl resonates near 170 ppm in NMR. X-ray crystallography (as demonstrated for analogous pyridine derivatives) can resolve stereochemical ambiguities . HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .
Q. How should researchers assess the hydrolytic stability of this ester-containing compound under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–10) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free 4-chlorobenzoic acid and piperidinyl-pyridine intermediates). Pseudo-first-order kinetics can quantify degradation rates, with Arrhenius plots predicting shelf-life under storage conditions .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of the trifluoromethylpyridine moiety in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potentials and Fukui indices to identify nucleophilic/electrophilic sites. For example, the electron-deficient trifluoromethylpyridine ring may undergo Suzuki-Miyaura coupling at the 4-position. Molecular dynamics simulations (MD) can further assess solvent effects on transition states .
Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?
Methodological Answer: If docking predicts strong binding to a target receptor (e.g., kinase enzymes) but in vitro assays show low activity, consider:
- Conformational Flexibility : Use molecular dynamics (MD) to simulate ligand-receptor interactions beyond rigid docking.
- Metabolite Interference : Perform LC-MS to identify metabolites that may inhibit activity.
- Solubility Limitations : Measure logP and adjust formulation (e.g., DMSO concentration ≤0.1% in assays) .
Q. What catalytic systems are effective for introducing the chlorobenzoyl group in the final esterification step?
Methodological Answer: Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., toluene) achieves regioselectivity. Alternatively, Mitsunobu conditions (DIAD, PPh) with 4-chlorobenzoic acid and the piperidinyl intermediate yield high conversion. Kinetic studies using inline FTIR can track reaction progress and optimize catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
